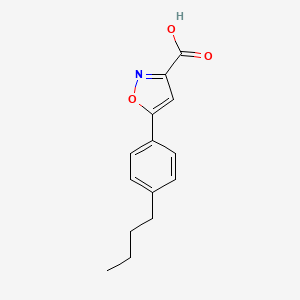
5-(4-Butylphenyl)isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Butylphenyl)isoxazole-3-carboxylic acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazoles are known for their significant biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties
Méthodes De Préparation
The synthesis of 5-(4-Butylphenyl)isoxazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of alkynes with nitrile oxides, which can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach is the microwave-assisted solid-phase synthesis, which offers a more eco-friendly and efficient route . Industrial production methods often employ these catalytic processes due to their high yields and scalability.
Analyse Des Réactions Chimiques
5-(4-Butylphenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, functionalized benzaldehydes, and sodium azide . For instance, the reaction with hydrazine hydrate in refluxing methanol yields 5-phenylisoxazole-3-carbohydrazide . The compound can also participate in cycloaddition reactions, forming various substituted isoxazoles under different conditions .
Applications De Recherche Scientifique
5-(4-Butylphenyl)isoxazole-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its derivatives have shown potential as anticancer agents, HDAC inhibitors, and antimicrobial agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of 5-(4-Butylphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to biological targets based on its chemical diversity, leading to various biological effects . For example, it can inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
5-(4-Butylphenyl)isoxazole-3-carboxylic acid can be compared with other similar compounds, such as 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid and 5-phenylisoxazole-3-carboxylic acid . These compounds share the isoxazole core but differ in their substituents, which can affect their chemical properties and biological activities . The butyl group in this compound provides unique hydrophobic interactions, potentially enhancing its binding affinity and specificity for certain targets .
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
5-(4-butylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-2-3-4-10-5-7-11(8-6-10)13-9-12(14(16)17)15-18-13/h5-9H,2-4H2,1H3,(H,16,17) |
Clé InChI |
KIWBDSRGNSJUPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13718951.png)
![N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine](/img/structure/B13718955.png)
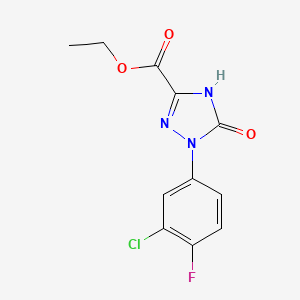
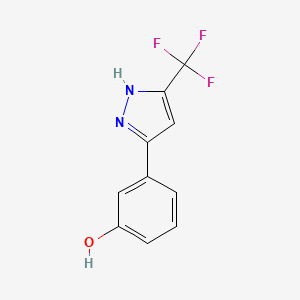
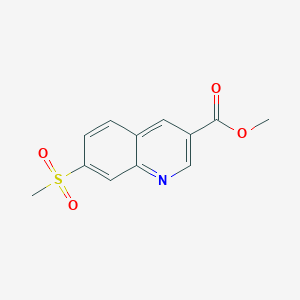
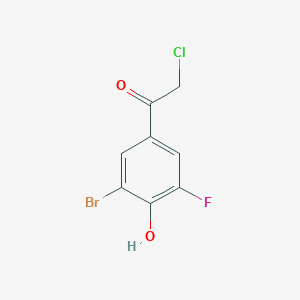
![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)
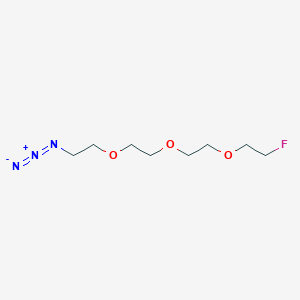

![8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)

![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
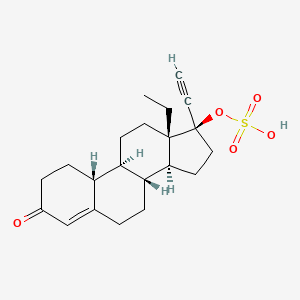
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)
